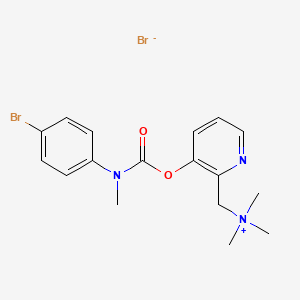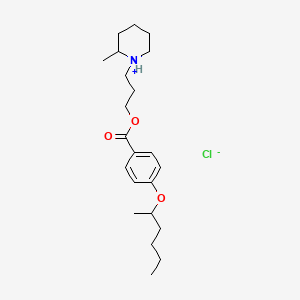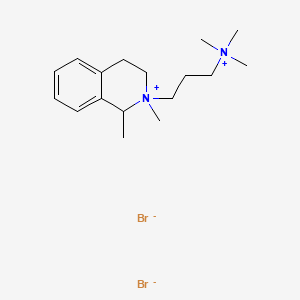![molecular formula C12H14N4OS B15347992 3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 26078-28-4](/img/structure/B15347992.png)
3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol is an organic compound with a complex structure It features an azo group (-N=N-) linking a phenol and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol typically involves the azo coupling reaction between 5-ethylamino-4-methylphenol and thiazole-2-diazonium chloride. The process involves the following steps:
Diazotization: : Thiazole is treated with nitrous acid to form thiazole-2-diazonium chloride.
Coupling Reaction: : The thiazole-2-diazonium chloride is then coupled with 5-ethylamino-4-methylphenol in an alkaline medium to produce 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol.
Industrial Production Methods: Industrially, the production method scales up the laboratory synthesis process, optimizing the yield and purity. This involves controlled temperature and pH conditions, efficient stirring, and the use of high-purity reagents to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol undergoes several types of reactions:
Oxidation: : It can be oxidized to form various oxidation products.
Reduction: : Reduction typically targets the azo group, leading to the formation of the corresponding amines.
Substitution: : The phenol group can participate in electrophilic substitution reactions.
Oxidation Reagents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction Reagents: : Sodium dithionite (Na₂S₂O₄), catalytic hydrogenation
Substitution Reagents: : Halogens, sulfonyl chlorides under acidic or basic conditions
Oxidation Products: : Corresponding quinones or higher oxidation states of the thiazole ring.
Reduction Products: : Ethylamino-4-methylphenol and 2-amino-thiazole.
Substitution Products: : Halogenated or sulfonated derivatives of the phenol ring.
Aplicaciones Científicas De Investigación
Chemistry:
Dye Synthesis: : Due to its vivid coloration, it is used as a precursor in the synthesis of dyes for textiles and inks.
Analytical Chemistry: : It is utilized as an indicator in various titrations and chemical assays.
Biological Staining: : It is used in biological research to stain cells and tissues for microscopic examination.
Pharmaceutical Research: : Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Materials Science: : It is incorporated into polymers to impart specific properties such as UV resistance and coloration.
Catalysis: : It serves as a ligand in catalytic processes, enhancing reaction rates and selectivity.
Mecanismo De Acción
Molecular Targets and Pathways: The compound exerts its effects primarily through the interaction of its phenolic and azo groups with biological macromolecules. The phenolic group can form hydrogen bonds with proteins and nucleic acids, while the azo group can participate in electron transfer reactions. These interactions can modulate enzymatic activities, gene expression, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds:
4-[(4-Methylphenyl)azo]phenol: : This compound has a similar structure but lacks the thiazole ring.
2-[(4-Methylphenyl)azo]-5-(ethylamino)phenol: : This compound has an altered position of the azo linkage and ethylamino group.
4-Methyl-2-[(thiazol-2-yl)azo]phenol: : Similar but does not contain the ethylamino group.
Uniqueness: 5-(Ethylamino)-4-methyl-2-[(thiazol-2-yl)azo]phenol is unique due to the combination of its functional groups, which provide a versatile platform for chemical reactions and biological interactions
Propiedades
Número CAS |
26078-28-4 |
|---|---|
Fórmula molecular |
C12H14N4OS |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
5-(ethylamino)-4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C12H14N4OS/c1-3-13-9-7-11(17)10(6-8(9)2)15-16-12-14-4-5-18-12/h4-7,13,17H,3H2,1-2H3 |
Clave InChI |
NXHJWVUQCOUJKU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=C(C=C1C)N=NC2=NC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


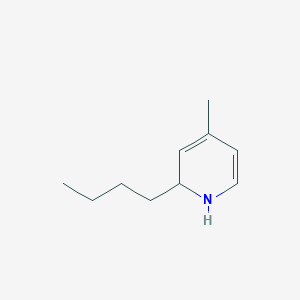
![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
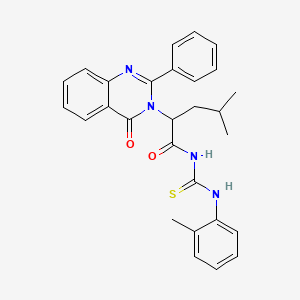
![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
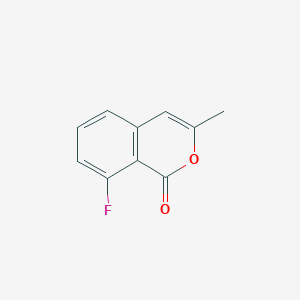

![7-(2-(Dimethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15347955.png)
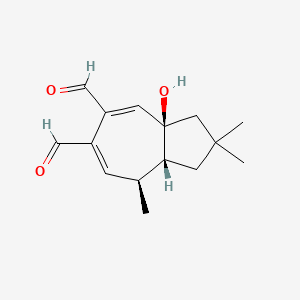
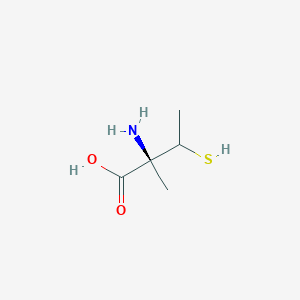
![1-(Diethylamino)-3-[2-(diethylamino)-1-[[(2-ethylpentyl)oxy]methyl]ethoxy]propan-2-OL dihydrochloride](/img/structure/B15347974.png)
